Product packaging for ARQ-761(Cat. No.:)

ARQ-761

Cat. No.: B1574149
Attention: For research use only. Not for human or veterinary use.
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Description

ARQ-761 is a novel, water-soluble prodrug of the natural ortho-naphthoquinone compound, β-lapachone, and is converted to its active form upon administration . It is a potent small molecule that functions as a targeted therapeutic agent by exploiting the elevated levels of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) found in a wide range of solid tumors . Its core research value lies in its unique mechanism of action, which promotes NQO1-mediated programmed necrosis in cancer cells. In NQO1-overexpressing cancer cells, the enzyme bioactivates the compound, initiating a futile redox cycle that rapidly consumes NAD(P)H and generates massive levels of reactive oxygen species (ROS), particularly hydrogen peroxide . This process leads to extensive DNA single-strand breaks, hyperactivation of the DNA repair enzyme poly(ADP-ribose) polymerase-1 (PARP-1), and a catastrophic depletion of NAD+ and ATP pools, ultimately triggering a caspase-independent form of cell death known as programmed necrosis or necroptosis . This mechanism is effective across multiple tumor types, including non-small cell lung cancer (NSCLC), pancreatic, prostate, and breast cancers, which often express NQO1 at levels 5- to 200-fold higher than normal tissues . A first-in-human phase 1 clinical study of this compound in patients with refractory advanced solid tumors established a maximum tolerated dose of 390 mg/m² administered as a 2-hour infusion every other week . The most common treatment-related adverse events were anemia, fatigue, and transient hypoxia reflecting possible methemoglobinaemia . The study concluded that this compound has modest single-agent activity, which appears to be associated with tumor NQO1 expression levels . Researchers are exploring this compound for its potential in NQO1-targeted therapy and in combination with other anticancer agents. This product is intended for research purposes only and is not for human use.

Properties

Molecular Formula

C25H25N8Na2O8PS

Appearance

Solid powder

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Arq 761

DNA Damage Induction and Repair Pathway Perturbation

Formation of DNA Lesions (e.g., Double-Strand Breaks)

ARQ-761, as beta-lapachone (B1683895), undergoes a robust futile redox cycle catalyzed by NQO1 in the presence of NAD(P)H medkoo.comnih.gov. This enzymatic reaction generates an unstable hydroquinone (B1673460) intermediate that spontaneously re-oxidizes back to the parent compound, consuming oxygen and producing massive quantities of reactive oxygen species (ROS), primarily hydrogen peroxide (H2O2) medkoo.comnih.govnih.gov. High levels of superoxide (B77818) dismutase (SOD) in cancer cells further contribute to the generation of H2O2 nih.gov. This H2O2 is cell membrane-permeable and readily diffuses into the nucleus, causing extensive oxidative base and single-strand break (SSB) DNA lesions nih.govnih.gov. The rapid accumulation of these DNA lesions overwhelms the cell's intrinsic DNA repair capacity nih.govscienceopen.com. This overwhelming damage can lead to the formation of lethal double-strand breaks (DSBs) frontiersin.orgnih.govfrontiersin.orgresearchgate.netmdpi.com.

Hyperactivation of Poly(ADP-Ribose) Polymerase-1 (PARP1)

The massive DNA damage induced by this compound, particularly the accumulation of SSBs, triggers the hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1) cancer.govmedkoo.comnih.govnih.govasco.orgfrontiersin.orgscienceopen.comnih.govfrontiersin.orgresearchgate.netmdpi.com. PARP1 is a nuclear enzyme crucial for DNA repair, which becomes highly activated in response to DNA strand breaks cancer.govmedkoo.comfrontiersin.org. This hyperactivation leads to rapid protein PARylation, including PAR-PARP1 itself, as PARP1 consumes NAD+ to synthesize poly(ADP-ribose) (PAR) polymers on target proteins involved in DNA repair nih.govnih.govfrontiersin.orgfrontiersin.org.

NAD+ and ATP Depletion as Metabolic Catastrophe

The extensive and sustained hyperactivation of PARP1 by this compound-induced DNA damage leads to a severe depletion of intracellular NAD+ and ATP nucleotide levels cancer.govmedkoo.comnih.govnih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com. NAD+ is a critical coenzyme involved in numerous metabolic processes, including glycolysis and oxidative phosphorylation, which are essential for ATP production nih.govfrontiersin.org. The continuous consumption of NAD+ by hyperactivated PARP1, coupled with its role in the NQO1-dependent futile redox cycling, rapidly exhausts cellular energy reserves nih.govfrontiersin.orgfrontiersin.org. This profound depletion of NAD+ and ATP results in a metabolic catastrophe, rendering the cancer cells unable to sustain vital cellular functions and leading to cell death medkoo.comnih.govnih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com.

Modes of Programmed Cell Death Elicited by this compound

This compound primarily induces a unique form of programmed cell death in NQO1-overexpressing cancer cells, distinct from classical apoptosis in some aspects.

Caspase-Independent Programmed Necrosis (Keresis)

A lethal dose of beta-lapachone (this compound) induces a specific form of caspase-independent programmed necrosis, often referred to as NAD+-keresis nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netmdpi.comresearchgate.net. This mode of cell death is directly linked to the metabolic catastrophe caused by severe NAD+ and ATP depletion following PARP1 hyperactivation nih.govnih.govfrontiersin.org. Keresis is characterized by cell swelling and loss of membrane integrity, distinguishing it from the cellular shrinkage and apoptotic body formation seen in apoptosis frontiersin.orgelifesciences.org. This mechanism is particularly effective in NQO1-overexpressing tumor cells, as normal tissues with low NQO1 and high catalase expression are spared nih.gov.

Endoplasmic Reticulum (ER) Stress-Induced Mu-Calpain-Mediated Cell Death

This compound's active form, beta-lapachone, also elicits the release of a large amount of calcium from endoplasmic reticulum (ER) stores aacrjournals.orgnih.gov. This calcium efflux can lead to ER stress, a condition where unfolded proteins accumulate in the ER lumen frontiersin.orgkoreascience.kr. ER stress, when sustained and severe, can initiate cell death pathways koreascience.kr. Elevated intracellular calcium levels can promote the activation of calpain, a protease frontiersin.orgnih.gov. Beta-lapachone-induced cell death in NQO1-overexpressing tumor cells has been shown to be mu-calpain-mediated and caspase-independent cancer.govaacrjournals.orgnih.gov. This suggests a pathway where ER stress and calcium dysregulation contribute to cell demise through calpain activation frontiersin.orgnih.gov.

Role of E2F Transcription Factor 1 (E2F1) in Apoptotic Signaling

In addition to inducing programmed necrosis, beta-lapachone (the active form of this compound) has been shown to induce the expression of E2F Transcription Factor 1 (E2F1) cancer.govannualreviews.orgresearchgate.net. E2F1 is a transcription factor known for its dual role in promoting both cell cycle progression and apoptosis oncotarget.comnih.gov. In the context of this compound's action, the activation of E2F1 can directly trigger apoptotic signaling cancer.govannualreviews.org. E2F1 can induce cell death by activating its target genes encoding pro-apoptotic proteins, such as p73, caspases, apoptotic peptidase activating factor-1 (APAF-1), and BCL-2 homology 3 (BH3)-only family members oncotarget.comnih.gov. This suggests that while NAD+-keresis is a primary mode of death, this compound can also activate apoptotic pathways, particularly those involving E2F1 cancer.govannualreviews.orgbiospace.com.

Preclinical Pharmacological Profile of Arq 761

Prodrug Conversion and Metabolic Pathways in Preclinical Models

ARQ-761 is a synthetically developed, water-soluble prodrug of β-lapachone. Its design is centered on exploiting the unique metabolic characteristics of many solid tumors, particularly the elevated expression of the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1). Upon administration, this compound undergoes rapid and complete conversion in vivo to its active form, β-lapachone.

The primary metabolic pathway for this compound's activation is initiated by the NQO1 enzyme, which is found at levels 5- to 200-fold higher in various tumor types compared to normal tissues. NQO1 catalyzes a two-electron reduction of the quinone structure of β-lapachone, converting it into an unstable hydroquinone (B1673460) intermediate. This hydroquinone then spontaneously undergoes a two-step re-oxidation back to the parent β-lapachone, a process that consumes molecular oxygen.

This reaction establishes a futile redox cycle that is highly dependent on the presence of NQO1. A key consequence of this cycle is the massive and rapid generation of reactive oxygen species (ROS), specifically superoxide (B77818) and hydrogen peroxide. This NQO1-dependent futile cycling can oxidize approximately 60 moles of NAD(P)H to create about 120 moles of ROS within minutes nih.gov. The resulting extreme oxidative stress inflicts significant DNA damage within the cancer cells nih.gov.

This extensive DNA damage triggers the hyperactivation of poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair. The hyperactivation of PARP-1 leads to a rapid and catastrophic depletion of cellular NAD+ and ATP pools, culminating in a form of programmed cell necrosis independent of caspase activity nih.govelsevierpure.com. This metabolic catastrophe is selectively induced in cancer cells with high NQO1 expression. Normal tissues are largely spared due to their significantly lower NQO1 levels and higher expression of catalase, an enzyme that neutralizes the ROS generated by the futile cycle nih.govnih.govelsevierpure.comkoreascience.kr.

Table 1: Key Molecules in the Metabolic Activation Pathway of this compound

Molecule Type Function in Pathway
This compound Prodrug A water-soluble precursor that is converted in vivo to the active compound.
β-lapachone Active Drug (quinone) The pharmacologically active form that enters the redox cycle.
NQO1 Enzyme (Oxidoreductase) Reduces β-lapachone to an unstable hydroquinone, initiating the futile redox cycle.
NAD(P)H Coenzyme Consumed by NQO1 as an electron donor during the reduction of β-lapachone.
Reactive Oxygen Species (ROS) Byproduct Generated in large quantities (e.g., H₂O₂) by the futile redox cycle, causing DNA damage.
PARP-1 Enzyme (DNA Repair) Becomes hyperactivated in response to massive DNA damage, leading to NAD+/ATP depletion.

| NAD+/ATP | Nucleotides | Severely depleted due to PARP-1 hyperactivation, causing a metabolic catastrophe and cell death. |

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

The development of this compound as a prodrug was a direct response to the suboptimal pharmacokinetic properties of its active metabolite, β-lapachone. Preclinical studies in rat models investigating β-lapachone revealed challenges in its ADME profile, including low aqueous solubility and significant first-pass metabolism in the liver and intestines, which contributed to a low oral bioavailability of just 15.5% nih.govkoreascience.krnih.govbiomolther.org.

This compound was specifically engineered to be a more water-soluble analogue, thereby improving its pharmaceutical properties for administration nih.gov. Upon entering the systemic circulation, it is designed for rapid and complete conversion to β-lapachone, which then distributes to tissues nih.gov.

Preclinical research provides some insights into the fate of the active compound. In rat studies, β-lapachone was found to be quite stable in plasma but subject to considerable degradation in liver and intestinal homogenates, underscoring the role of these organs in its metabolism nih.govkoreascience.krnih.gov. After oral administration of a [14C]-labeled form of a synthetic β-lapachone compound to rats, the active molecule was observed to be rapidly and extensively distributed to tissues. The primary route of elimination in this preclinical model was through excretion in the bile, which accounted for the majority of the radioactive dose dovepress.com.

Table 2: Summary of Preclinical ADME Findings for β-lapachone (Active form of this compound)

ADME Parameter Preclinical Finding (Rat Models) Implication for this compound Design
Absorption Low oral bioavailability (15.5%) for β-lapachone nih.govnih.gov. This compound was developed as a more soluble prodrug to improve its pharmaceutical characteristics.
Distribution Rapid and extensive distribution to tissues dovepress.com. The active drug is available systemically to reach tumor tissues.
Metabolism Significant first-pass metabolism in the liver and intestines; stable in plasma nih.govkoreascience.krnih.gov. The prodrug form is designed to bypass initial metabolic degradation before conversion.

| Excretion | Primarily eliminated via bile dovepress.com. | Indicates hepatobiliary clearance is the main pathway for the compound's removal. |

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Preclinical Settings

A strong correlation between the pharmacokinetic exposure to this compound and its pharmacodynamic effects has been established in preclinical models, centering on the expression of the NQO1 enzyme. The fundamental pharmacodynamic effect of this compound is the NQO1-dependent generation of ROS and subsequent metabolic disruption in cancer cells. Preclinical studies have consistently shown that the antitumor activity of the compound is reliant on the presence of high NQO1 levels in tumor cells.

This direct link between the drug's mechanism and a specific biomarker forms the basis of the PK/PD relationship. The pharmacokinetics of this compound determine the concentration and duration of exposure of its active form, β-lapachone, in the tumor tissue. This exposure (PK) drives the NQO1-mediated futile redox cycle, leading to a measurable biological response (PD).

In preclinical pancreatic cancer models, a significant pharmacodynamic effect observed was the strong suppression of glucose metabolism, which was visualized by a reduction in 18FDG uptake on imaging that correlated with tumor regression nih.gov. This demonstrates a clear link between drug exposure and a profound metabolic impact on the tumor. The preclinical data were so compelling that NQO1 expression was established as a critical biomarker to predict response. This principle was later carried forward into clinical trials, where a positive trend between tumor NQO1 expression and clinical benefit was observed, validating the preclinical PK/PD correlation nih.govnih.gov.

Table 3: Preclinical Pharmacokinetic/Pharmacodynamic Correlation for this compound

Pharmacokinetic (PK) Aspect Pharmacodynamic (PD) Marker/Effect Preclinical Observation/Outcome
Drug Exposure (this compound/β-lapachone concentration in tumor) NQO1 Expression Level Antitumor activity is highly dependent on elevated NQO1 expression in cancer cells.
Drug Exposure ROS Generation & DNA Damage Induces a futile redox cycle leading to massive oxidative stress specifically in NQO1-positive cells.
Drug Exposure PARP-1 Hyperactivation & NAD+/ATP Depletion Causes a metabolic catastrophe and programmed necrosis in targeted tumor cells.

Compound Reference Table

Preclinical Efficacy and Therapeutic Potential of Arq 761

Impact on Specific Cancer Types in Preclinical Studies

Preclinical investigations have demonstrated the therapeutic potential of ARQ-761, both as a monotherapy and in combination with other agents, across a spectrum of solid tumor types, primarily those characterized by elevated NQO1 expression.

Pancreatic Ductal Adenocarcinoma (PDAC)

Pancreatic ductal adenocarcinoma (PDAC) often exhibits elevated levels of NQO1, overexpressed up to 100-fold in more than 80% of cases, coupled with a concomitant underexpression of catalase compared to normal pancreatic tissue mdpi.comresearchgate.netufc.bridrblab.netctdbase.org. This imbalance creates an exploitable therapeutic window for NQO1-bioactivatable drugs like this compound mdpi.comidrblab.net.

Preclinical studies have shown that this compound provides synergistic anti-tumor activity against human pancreatic cancer xenografts in vivo, both as a single agent and when combined with standard-of-care chemotherapy mdpi.comidrblab.net. Specifically, synergistic anti-tumor effects were observed with this compound combined with gemcitabine (B846) mdpi.comidrblab.net. The compound demonstrated high efficacy against human MiaPaCa2 xenografts in athymic nude mice, leading to a high number of cures at doses of 20–30 mg/kg of HPβCD-β-lap, a formulation of beta-lapachone (B1683895) mdpi.comidrblab.net. This efficacy was attributed to increased drug pharmacokinetics (PK) and tumor-selective pharmacodynamics (PD) effects within the pancreas mdpi.comidrblab.net.

Table 1: Preclinical Efficacy of this compound in Pancreatic Ductal Adenocarcinoma

Model TypeKey FindingsReference
In vivo Human MiaPaCa2 Xenografts (Athymic Nude Mice)High number of cures at 20-30 mg/kg HPβCD-β-lap. Synergistic anti-tumor effects with gemcitabine. mdpi.comidrblab.net
PDAC CellsExploits NQO1 overexpression (up to 100-fold in >80% of cases) and catalase underexpression. Induces PARP1 hyperactivation and NAD+-keresis cell death. mdpi.comresearchgate.netufc.bridrblab.netctdbase.org

Non-Small Cell Lung Cancer (NSCLC)

Non-Small Cell Lung Cancer (NSCLC) is another cancer type where NQO1 is highly overexpressed, found up to 200-fold higher in over 80% of NSCLC cases compared to normal tissue ufc.brctdbase.org. Similar to PDAC, most NQO1-overexpressing NSCLCs also underexpress catalase, which contributes to the compound's efficacy by prolonging the half-life of generated H2O2 bmrb.ioresearchgate.net.

Preclinical investigations have highlighted this compound's ability to selectively potentiate the effects of ionizing radiation (IR) in NQO1-overexpressing NSCLC cells bmrb.ioresearchgate.net. The mechanism involves beta-lapachone administration after IR treatment, which leads to hyperactivation of PARP, significant reduction in NAD+/ATP levels, and an increase in DNA double-strand break (DSB) lesions over time in in vitro settings bmrb.ioresearchgate.net. In in vivo models, radiosensitization of orthotopic and subcutaneous NSCLC xenografts was observed, resulting in high apparent cure rates, exceeding 70% bmrb.ioresearchgate.net.

Table 2: Preclinical Efficacy of this compound in Non-Small Cell Lung Cancer

Model TypeKey FindingsReference
In vitro NSCLC Cell LinesBeta-lap administration after IR hyperactivates PARP, lowers NAD+/ATP, increases DSB lesions. bmrb.ioresearchgate.net
In vivo Orthotopic & Subcutaneous NSCLC XenograftsHigh apparent cures (>70%) with IR + beta-lapachone. bmrb.ioresearchgate.net
NSCLC CellsExploits NQO1 overexpression (up to 200-fold in >80% of cases) and catalase underexpression. bmrb.ioresearchgate.netufc.brctdbase.org

Head and Neck Squamous Cell Carcinoma (HNSCC)

Head and Neck Squamous Cell Carcinoma (HNSCC) also exhibits overexpression of NQO1, with levels up to 10-fold higher in HNSCC tissues medkoo.comufc.br. Beta-lapachone has demonstrated efficacy against preclinical models of HNSCC.

Studies have shown that beta-lapachone induces radiosensitization in NQO1-expressing HNSCC cell lines, including FaDU, SqCC/Y1, and Detroit 562, at concentrations of 1.5 and 2.5 μmol/L medkoo.com. Furthermore, the combination of sublethal doses of beta-lapachone (2.5 μmol/L) with 2 Gy of ionizing radiation significantly increased the levels of reactive oxygen species (ROS) and TUNEL+ cells, indicating enhanced DNA damage and cell death, compared to either single treatment alone medkoo.com.

Table 3: Preclinical Efficacy of this compound in Head and Neck Squamous Cell Carcinoma

Model TypeKey FindingsReference
HNSCC Cell Lines (FaDU, SqCC/Y1, Detroit 562)Radiosensitization with beta-lapachone (1.5 and 2.5 μmol/L). medkoo.com
HNSCC CellsCombination with IR significantly increased ROS and TUNEL+ cells. Exploits NQO1 overexpression (up to 10-fold). medkoo.comufc.br

Other Solid Tumor Models (e.g., Prostate, Breast, Colorectal)

The therapeutic strategy leveraging NQO1 overexpression is broadly applicable, as NQO1 is constitutively overexpressed in several other solid tumor types, including prostate, breast, and colorectal cancers, when compared to their associated normal tissues medkoo.comufc.brctdbase.org.

Prostate Cancer: NQO1 overexpression is observed up to 10-fold in 60% of prostate cancer cases ufc.brctdbase.org. Preclinical evidence supports the efficacy of beta-lapachone in prostate cancer models mdpi.comidrblab.net.

Breast Cancer: In breast cancer, NQO1 is overexpressed up to 10-fold in 60% of cases ufc.brctdbase.org. Preclinical studies have provided evidence supporting the efficacy of beta-lapachone in NQO1-positive breast cancer cells.

Colorectal Cancer: Colorectal cancer exhibits NQO1 overexpression up to 10-fold in 50% of cases ufc.brctdbase.org. Beta-lapachone's efficacy has been evaluated in preclinical models of colorectal cancer.

Table 4: Preclinical Efficacy of this compound in Other Solid Tumor Models

Cancer TypeNQO1 Overexpression (Fold / Prevalence)Preclinical EfficacyReference
Prostate CancerUp to 10-fold in 60% of casesEfficacy observed in preclinical models. mdpi.comufc.bridrblab.netctdbase.org
Breast CancerUp to 10-fold in 60% of casesEfficacy supported in NQO1+ cells. ufc.brctdbase.org
Colorectal CancerUp to 10-fold in 50% of casesEfficacy evaluated in preclinical models. ufc.brctdbase.org

Mechanisms of Resistance and Strategies for Overcoming Them in Preclinical Models

Role of ROS-Detoxifying Enzymes (e.g., Catalase, Superoxide (B77818) Dismutase 1) in Resistance

Reactive oxygen species (ROS) play a central role in ARQ-761's mechanism of action, as the drug's NQO1-mediated futile redox cycling generates substantial amounts of hydrogen peroxide (H₂O₂) and superoxide (O₂•−), leading to oxidative stress and cell death. Consequently, the balance between ROS production and detoxification is a critical determinant of this compound sensitivity.

Catalase , an enzyme responsible for dismutating hydrogen peroxide into water and oxygen, acts as a significant resistance factor against β-lapachone-induced cytotoxicity. Preclinical studies indicate that a low expression of catalase in tumor specimens, coupled with high NQO1 levels, enhances the therapeutic window of this compound. mdpi.comwikipedia.org16streets.com This inverse relationship, often expressed as a high NQO1:catalase ratio, signifies an increased capacity for ROS accumulation and subsequent cell death within tumor cells, while normal tissues, typically possessing lower NQO1 and higher catalase expression, are spared from significant damage. mdpi.comwikipedia.orgctpharma.com.trwikidoc.org

Superoxide Dismutase 1 (SOD1) , an antioxidant enzyme that converts superoxide radicals into hydrogen peroxide, also plays a role in modulating this compound sensitivity. Research has identified SOD1 as a therapeutic vulnerability in certain cancer stem cells, particularly in triple-negative breast cancer (TNBC). fishersci.fi Genetic or pharmacological inhibition of SOD1 has been shown to markedly potentiate the mitochondrial oxidative injury, cytochrome c release, and caspase 3-mediated apoptotic pathway activation induced by β-lapachone, thereby enhancing its cytotoxic effects. mdpi.com Furthermore, SOD1 inhibition has been demonstrated to overcome NRF2-mediated resistance to β-lapachone. guidetopharmacology.org The cytotoxicity of β-lapachone is influenced by the expression and activity of ROS-metabolizing enzymes such as SOD1. researchgate.net

Table 1: Role of ROS-Detoxifying Enzymes in this compound Resistance

EnzymeRole in ResistanceImpact on this compound SensitivityPreclinical Findings
Catalase Detoxifies H₂O₂High expression confers resistance; Low expression enhances sensitivity.Low catalase in tumors enhances therapeutic margin. mdpi.comwikipedia.org16streets.com High NQO1:catalase ratio linked to increased ROS accumulation and cell death. mdpi.comwikidoc.orgguidetopharmacology.org
Superoxide Dismutase 1 (SOD1) Converts O₂•− to H₂O₂Inhibition overcomes resistance and potentiates cytotoxicity.Inhibition enhances mitochondrial oxidative injury and apoptosis. mdpi.comfishersci.fi Overcomes NRF2-mediated resistance. guidetopharmacology.org

NQO1 Expression Levels and Genetic Polymorphisms as Determinants of Preclinical Response

The bioactivation of this compound is fundamentally dependent on the presence and activity of NQO1. This compound is a β-lapachone analogue specifically designed to exploit the elevated NQO1 levels observed in various solid tumors, leading to tumor-specific cell death. mdpi.comfishersci.cabmrb.io

NQO1 Expression Levels: Preclinical and clinical data consistently highlight NQO1 expression as a primary determinant of this compound's efficacy. Elevated NQO1 levels, ranging from 5- to 200-fold higher than in normal tissues, are found in a broad spectrum of solid tumors, including non-small cell lung cancer (NSCLC), pancreatic, breast, prostate, and colorectal cancers. bmrb.iociteab.com In a Phase 1 clinical study, a positive trend was observed between clinical benefit and tumor NQO1 expression, with a trend towards improved efficacy in NQO1-high tumors. mdpi.comwikipedia.orgfishersci.cabmrb.io This strong correlation has led to the development of NQO1 expression as a companion diagnostic for this compound. wikipedia.org Specific studies in hepatocellular carcinoma (HCC) have also shown that high NQO1 and concomitantly low catalase levels in tumors, compared to adjacent normal tissues, provide an optimal therapeutic window for β-lapachone. ctpharma.com.trwikidoc.org

Genetic Polymorphisms: Genetic variations within the NQO1 gene can influence enzyme activity and, consequently, the response to NQO1-bioactivatable drugs. Polymorphisms in NQO1, such as rs1800566, have been investigated for their potential utility in predicting treatment response and adverse effects from chemotherapy, including in the context of this compound. wikipedia.org In a Phase 1 study of this compound, blood samples were collected to analyze NQO1 polymorphisms, further underscoring their potential relevance in determining patient response. bmrb.io

Table 2: NQO1 Expression and Polymorphism Impact on this compound Response

FactorImpact on this compound ResponsePreclinical/Clinical Evidence
NQO1 Expression Higher expression correlates with increased sensitivity and efficacy.Elevated 5-200 fold in various tumors. bmrb.iociteab.com Principal determinant of disease response in clinical trials. mdpi.comwikipedia.orgfishersci.cabmrb.io Used as an enrichment biomarker in trials. wikipedia.orgbmrb.io
NQO1 Genetic Polymorphisms Can influence enzyme activity and predict treatment response.Polymorphisms (e.g., rs1800566) may predict response and adverse effects. wikipedia.org Analyzed in this compound clinical studies. bmrb.io

Influence of Oncogenic Signaling Pathways on this compound Sensitivity (e.g., KRAS, NRF2)

Oncogenic signaling pathways frequently rewire cellular metabolism and antioxidant defenses, thereby influencing the sensitivity of cancer cells to drugs like this compound.

KRAS: The oncogenic KRAS signaling pathway is intricately linked to NQO1 expression and this compound sensitivity. Mutant KRAS signaling is known to highly activate NQO1 expression. mdpi.com In pancreatic ductal adenocarcinoma (PDA), K-Ras-mutant-driven NQO1 is notably overexpressed compared to associated normal tissue. wikipedia.org16streets.com Preclinical studies have shown that combining β-lapachone treatment with glutamine metabolism inhibition in mutant KRAS, NQO1-overexpressing PDA cells leads to massive redox imbalance, extensive DNA damage, and rapid PARP-mediated NAD+ consumption, culminating in cell death. mdpi.com This suggests that oncogenic KRAS, by upregulating NQO1, can paradoxically sensitize cancer cells to this compound, while also highlighting the importance of metabolic vulnerabilities in these contexts. Oncogenic KRAS can also reciprocally enhance downstream pathways, including metabolic regulation, in pancreatic cancer cells. wikipedia.org

NRF2: The nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor plays a crucial role in coordinating the expression of a vast array of cytoprotective and metabolic genes, particularly in response to oxidative stress. Cancer cells often hijack the NRF2 pathway to maintain redox balance and support their proliferative demands, thereby contributing to drug resistance. ufc.br In triple-negative breast cancer (TNBC) cancer stem cells, NRF2 and its downstream targets, including NQO1, mediate an antioxidant defense mechanism that contributes to intrinsic therapeutic resistance. fishersci.fi Inhibition of thioredoxin reductase (TXNRD) or SOD1 has been shown to overcome NRF2-mediated resistance to β-lapachone. guidetopharmacology.org Aberrant activation of the NRF2 signaling pathway is implicated in resistance to neoadjuvant chemotherapy. wikipedia.org In diffuse midline glioma (DMG) cell lines, particularly those with TP53 mutations, ClpP agonism increased NRF2 activity, driving NQO1 expression and revealing an intrinsic antioxidant defense mechanism. nih.gov this compound, by disrupting NQO1, leads to oxidative DNA damage and apoptosis, and demonstrated synergistic effects with ClpP agonists when NQO1 expression was elevated due to NRF2 activation. nih.gov

Table 3: Influence of Oncogenic Signaling Pathways on this compound Sensitivity

PathwayMechanism of InfluenceImpact on this compound SensitivityPreclinical Findings
KRAS Activates NQO1 expression; influences glutamine metabolism.Mutant KRAS can sensitize cells to this compound when combined with glutamine metabolism inhibition.Mutant KRAS activates NQO1. mdpi.comwikipedia.org16streets.com Combination with glutamine inhibition induces cell death in mutant KRAS, NQO1-overexpressing PDA. mdpi.com
NRF2 Coordinates antioxidant defense; hijacked by cancer cells for redox balance.Activation can confer resistance; inhibition can overcome resistance.Mediates antioxidant defense and resistance in TNBC CSCs. fishersci.fi Inhibition of TXNRD or SOD1 overcomes NRF2-mediated resistance. guidetopharmacology.org Synergizes with this compound when NQO1 is NRF2-induced. nih.gov

Preclinical Approaches to Mitigate Resistance (e.g., MTHFD2 Blockade)

Given the multifaceted nature of resistance to this compound, various preclinical strategies are being explored to enhance its efficacy and overcome resistance mechanisms.

MTHFD2 Blockade: Mitochondrial methylenetetrahydrofolate dehydrogenase-cyclohydrolase (MTHFD2) is a mitochondrial enzyme involved in folate one-carbon metabolism, crucial for nucleotide and amino acid synthesis, and a significant contributor to NAD(P)H levels in cancer cells. guidetopharmacology.orgresearchgate.netfishersci.canih.gov MTHFD2 is highly expressed in a wide range of tumors but has low or absent expression in most adult differentiated tissues, making it an attractive target. fishersci.canih.gov Preclinical studies have demonstrated that MTHFD2 blockade significantly enhances the efficacy of β-lapachone when combined with ionizing radiation (IR) in head and neck squamous cell cancer (HNSCC). guidetopharmacology.orgresearchgate.netbiorxiv.org Specifically, MTHFD2 knockdown in HNSCC cells treated with β-lapachone resulted in increased PARP1 activation, inhibition of mitochondrial respiration, decreased ATP production, and elevated mitochondrial superoxide and protein oxidation. guidetopharmacology.orgresearchgate.net MTHFD2 inhibitors disrupt the folate cycle, impairing the synthesis of essential biomolecules for DNA replication and protein synthesis, and induce oxidative stress by compromising NADPH production. fishersci.ca

Other Preclinical Approaches:

Combination with Glutaminase 1 (GLS1) Inhibitors: In preclinical mouse models, combining β-lapachone (this compound) with GLS1 inhibitors has been shown to selectively induce pancreatic cancer cell death. wikipedia.org

Combination with Ionizing Radiation (IR): To address the limitations and adverse events of this compound monotherapy, combination therapy with IR has been extensively explored. Sublethal doses of β-lapachone combined with IR have demonstrated selective and synergistic killing of NQO1-overexpressing NSCLCs in vivo, with minimal apparent normal tissue toxicity. biorxiv.orgfishersci.co.uk This strategy leads to hyperactivation of PARP, significant depletion of NAD+/ATP levels, and inhibition of DNA double-strand break repair in NQO1-positive cancer tissue, while normal tissues are protected by low NQO1 and high catalase levels. fishersci.cafishersci.co.uk

Combination with PARP1 and PCNA Inhibitors: Research has also explored combining this compound with other antitumor drugs, such as PARP1 inhibitors and proliferating cell nuclear antigen (PCNA) inhibitors, to enhance its therapeutic effects and overcome resistance. biorxiv.org

Table 4: Preclinical Approaches to Mitigate this compound Resistance

ApproachMechanismPreclinical Outcome
MTHFD2 Blockade Disrupts folate metabolism, impairs nucleotide synthesis, induces oxidative stress.Enhances efficacy of β-lapachone with IR in HNSCC; increases PARP1 activation, ROS, and inhibits respiration. guidetopharmacology.orgresearchgate.netfishersci.cabiorxiv.org
GLS1 Inhibition Targets glutamine metabolism.Selectively induces pancreatic cancer cell death in combination with this compound. wikipedia.org
Ionizing Radiation (IR) Induces DNA damage; synergizes with this compound's ROS generation and PARP1 hyperactivation.Selective and synergistic killing of NQO1-overexpressing NSCLCs; minimal normal tissue toxicity. fishersci.cabiorxiv.orgfishersci.co.uk
PARP1/PCNA Inhibition Enhances DNA damage and inhibits repair.Explored to enhance this compound's antitumor effects. biorxiv.org

Advanced Research Methodologies for Investigating Arq 761

In Vitro Cell-Based Assays

In vitro assays are fundamental in characterizing the cellular and molecular responses to ARQ-761. These controlled laboratory experiments provide a foundational understanding of the compound's mechanism of action.

Cell Viability and Apoptosis Assays

A primary step in evaluating the anticancer potential of this compound is to determine its effect on cancer cell viability and its ability to induce programmed cell death, or apoptosis. Various assays are employed to quantify these effects. For instance, studies have utilized cell-based assays to demonstrate that this compound induces tumor-specific cell death. nih.govelsevierpure.com The process of apoptosis can be further delineated into early and late stages, and specific assays can identify the predominant form of cell death induced by the compound. In some contexts, this compound has been shown to cause a caspase-independent form of cell death. cancer.gov

ROS Measurement and Redox State Analysis

The mechanism of this compound is intrinsically linked to the generation of reactive oxygen species (ROS). In NQO1-expressing cancer cells, this compound undergoes a futile redox cycle that leads to a massive production of ROS, particularly hydrogen peroxide (H₂O₂). nih.gov This surge in ROS creates significant oxidative stress within the cancer cells. nih.govresearchgate.net Methodologies to investigate this include the use of fluorescent probes that become activated in the presence of ROS, allowing for the quantification of intracellular ROS levels. yeditepejhs.org Understanding the relationship between the cellular redox state and ROS levels is crucial, as an altered redox status is a hallmark of many cancers. nih.gov

DNA Damage Detection (e.g., TUNEL, γ-H2AX Immunofluorescence)

The excessive ROS production initiated by this compound leads to significant DNA damage. cancer.govnih.gov Several techniques are available to detect and quantify this damage. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to identify DNA fragmentation, a characteristic of late-stage apoptosis. The phosphorylation of the histone variant H2AX to form γ-H2AX is an early cellular response to DNA double-strand breaks. nih.govnih.gov Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of these DNA damage sites within cells. researchgate.net The presence of γ-H2AX foci serves as a sensitive biomarker for DNA double-strand breaks induced by agents like this compound. patsnap.com

Assay Purpose Key Findings with this compound
TUNEL Assay Detects DNA fragmentation in late-stage apoptosis.Increased TUNEL-positive cells indicate this compound induces apoptotic cell death.
γ-H2AX Immunofluorescence Quantifies DNA double-strand breaks.This compound treatment leads to a significant increase in γ-H2AX foci, confirming the induction of DNA damage. patsnap.com

PARP1 Activation and NAD+/ATP Depletion Assays

The DNA damage caused by this compound triggers the hyperactivation of the nuclear enzyme Poly(ADP-ribose) polymerase 1 (PARP1). cancer.govnih.gov PARP1 is a key player in DNA repair, but its excessive activation leads to a rapid depletion of cellular energy reserves. This is because PARP1 uses nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) chains. nih.gov The hyperactivation of PARP1 consumes large amounts of NAD+, leading to a dramatic drop in both NAD+ and ATP (adenosine triphosphate) levels. cancer.govnih.govresearchgate.net This energy crisis ultimately contributes to cell death. nih.gov Assays to measure intracellular NAD+ and ATP levels, often involving luciferase-based systems, are therefore critical in studying the downstream effects of this compound. researchgate.net

Gene Expression and Protein Analysis (Western Blot, Immunohistochemistry)

To understand the broader impact of this compound on cellular signaling pathways, researchers employ techniques to analyze changes in gene and protein expression. Western blotting is a widely used method to detect and quantify specific proteins. For example, it can be used to measure the levels of proteins involved in apoptosis, DNA damage response, and cell cycle regulation following treatment with this compound. Immunohistochemistry is another valuable technique that allows for the visualization of protein expression within the context of tissue architecture. researchgate.net In the study of this compound, immunohistochemistry is particularly important for assessing the expression levels of NQO1 in tumor tissues, which is a key determinant of the drug's efficacy. nih.govelsevierpure.com

Technique Application in this compound Research
Western Blot Quantify changes in the expression of key proteins involved in apoptosis, DNA damage repair, and other relevant pathways.
Immunohistochemistry Determine the expression level of NQO1 in tumor biopsies to identify patients who may benefit from this compound therapy. nih.govelsevierpure.com

In Vivo Preclinical Models and Imaging Techniques

To evaluate the therapeutic potential of this compound in a more complex biological system, researchers utilize in vivo preclinical models. These models, typically involving laboratory animals, provide insights into the drug's efficacy, biodistribution, and effects on tumor growth in a living organism. openaccesspub.org

Subcutaneous and orthotopic xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. patsnap.com The growth of these tumors can then be monitored over time following treatment with this compound. Non-invasive imaging techniques are invaluable for longitudinally tracking tumor progression and response to therapy. championsoncology.comyoutube.com Bioluminescence imaging, for instance, can be used if the cancer cells are engineered to express a luciferase enzyme, allowing for the visualization of tumor burden. championsoncology.com These in vivo studies are crucial for determining the potential of this compound as a therapeutic agent before it can be considered for human clinical trials. patsnap.comcancer.gov

Xenograft Models (Subcutaneous and Orthotopic)

Patient-derived xenografts (PDX) are fundamental preclinical models that involve implanting human tumor tissue into immunocompromised mice, thereby capturing the histologic and molecular characteristics of the original tumor. nih.govnih.gov These models are instrumental in studying tumor biology, growth kinetics, and the efficacy of therapeutic agents like this compound. researchgate.net Two primary types of xenograft models are widely used: subcutaneous and orthotopic.

Subcutaneous Xenograft Models: In this approach, tumor tissue from a patient is implanted just under the skin of the mouse. certisoncology.com This method is technically less complex, allowing for easy implantation and straightforward monitoring of tumor growth and response to treatment through simple caliper measurements. certisoncology.com However, a significant limitation is that the subcutaneous microenvironment does not accurately replicate the native organ environment, which can affect tumor metastasis, the tumor microenvironment, and clinical treatment response. certisoncology.comcrownbio.com

Orthotopic Xenograft Models: To overcome the limitations of subcutaneous models, orthotopic xenografts involve implanting the patient's tumor tissue into the corresponding organ in the mouse. certisoncology.com For instance, in pancreatic cancer research relevant to this compound, human pancreatic tumor cells are implanted into the mouse pancreas. asco.org This method more accurately recapitulates the tumor's natural microenvironment, metastatic patterns, and drug delivery challenges observed in patients. certisoncology.com Studies have shown that orthotopic models better reflect the native tissue environments and are considered to have more biological and pharmacological relevance to human disease. nih.govcrownbio.com The development of orthotopic pancreatic cancer models, for example, allows for the investigation of targeted agents in a context that closely mimics the human disease state. asco.org

The choice between subcutaneous and orthotopic models depends on the research question, with orthotopic models generally providing a more clinically relevant system for evaluating therapies targeting specific tumor microenvironments. crownbio.com

Model TypeImplantation SiteKey AdvantagesKey LimitationsClinical Relevance
Subcutaneous Under the skinTechnical ease, simple tumor measurement certisoncology.comFails to accurately mimic tumor microenvironment and metastasis certisoncology.comLower
Orthotopic Corresponding organ (e.g., pancreas) asco.orgMore accurately recapitulates human disease, metastasis, and TME nih.govcertisoncology.comTechnically more complexHigher

Bioluminescence Imaging (BLI) for Tumor Monitoring

Bioluminescence imaging (BLI) is a highly sensitive, non-invasive optical imaging technique widely used for monitoring tumor progression and treatment efficacy in small animal models. nih.govlabcorp.com This method requires genetically engineering cancer cells to express a luciferase enzyme. labcorp.com When the substrate, D-luciferin, is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified by a specialized camera. labcorp.comaustinpublishinggroup.com

The key steps in BLI for tumor monitoring include:

Cell Line Engineering: Tumor cells, such as the MiaPaCa-2 pancreatic carcinoma line, are stably transfected with a vector carrying the luciferase gene. asco.orglabcorp.com

Implantation: These engineered cells are implanted into mice, for example, to create orthotopic pancreatic tumors. asco.org

Imaging: At specified time points, mice are injected with D-luciferin and anesthetized. austinpublishinggroup.com A high-sensitivity CCD camera within a light-tight cabinet captures the emitted photons. nih.govlabcorp.com

Quantification: The resulting signal is displayed as a pseudocolor overlay on an image of the mouse. Regions of interest (ROIs) are drawn around the bioluminescent signals, and the light intensity is quantified, typically as photons per second (ph/s). labcorp.comaustinpublishinggroup.com

BLI offers several advantages for preclinical studies of compounds like this compound. It allows for the longitudinal, non-invasive assessment of tumor burden and treatment response in the same animal over time, reducing the number of animals required. asco.org BLI has been shown to accurately predict tumor volume and provides excellent sensitivity for detecting the presence of tumors, even at early stages. asco.orgunc.edu This makes it a powerful tool for non-invasively monitoring tumor growth and identifying new metastatic locations. austinpublishinggroup.com

Pharmacokinetic and Pharmacodynamic Sample Analysis (e.g., LC-MS/MS)

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for drug development, providing critical information on what the body does to the drug (PK) and what the drug does to the body (PD). georgetown.edu For this compound, PK analyses were a key secondary objective in its Phase 1 clinical trial to understand its absorption, distribution, metabolism, and excretion. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical method used for the quantitative determination of drugs and their metabolites in biological samples such as plasma, serum, and tissues. georgetown.edumdpi.com This technique is central to modern bioanalysis in pharmacokinetic studies. mdpi.com

The LC-MS/MS workflow for PK analysis typically involves:

Sample Preparation: Biological samples (e.g., plasma or tumor tissue) are processed to extract the drug of interest. A common method is liquid-liquid extraction. An internal standard is added to ensure accuracy and precision.

Chromatographic Separation (LC): The extracted sample is injected into a liquid chromatograph, which separates the parent drug from its metabolites and other endogenous components based on their physicochemical properties.

Mass Spectrometric Detection (MS/MS): The separated components are ionized and enter the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for the drug and its internal standard, allowing for highly selective and sensitive quantification. mdpi.com

Validated LC-MS/MS methods provide data on drug concentrations over time, which are used to calculate key PK parameters. This information is crucial for understanding the drug's behavior in the body and its relationship to efficacy and toxicity. georgetown.edu

Omics and Systems Biology Approaches

The investigation of this compound is enhanced by systems biology, an interdisciplinary approach that integrates multi-omics data to understand complex biological systems. e-enm.orgnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of how this compound affects cancer cells at multiple molecular levels. mdpi.com This holistic view is critical for identifying biomarkers, understanding mechanisms of action, and discovering novel therapeutic strategies. e-enm.orgdntb.gov.ua

Genomic and Transcriptomic Profiling

Genomic and transcriptomic profiling are powerful techniques used to analyze the complete set of genes (genome) and their expression levels (transcriptome) within a tumor. These analyses can reveal the molecular landscape of a cancer and identify alterations that may predict response to therapy. nih.govmiami.edu

Genomic Profiling: This involves sequencing the DNA of tumor cells to identify genetic mutations, copy number variations, and other alterations. medrxiv.org For a targeted agent like this compound, which is activated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), genomic analysis can identify mutations or expression level changes in the NQO1 gene that could influence drug efficacy. nih.govnih.gov

Transcriptomic Profiling: This is typically done using RNA sequencing (RNA-Seq) to quantify the expression levels of thousands of genes simultaneously. nih.govmedrxiv.org This approach can provide insights into the cellular pathways that are active in a tumor and how they are altered by a drug. For instance, transcriptomic analysis of pancreatic cancer can reveal distinct molecular subtypes and pathway dysregulations that could be targeted by this compound. miami.edu

Integrating genomic and transcriptomic data allows for a comprehensive characterization of tumors, helping to identify patient populations most likely to benefit from a specific treatment and to uncover mechanisms of resistance. medrxiv.org

Proteomic Analysis of Target Engagement and Downstream Effects

Proteomics, the large-scale study of proteins, is crucial for validating that a drug is interacting with its intended target (target engagement) and for understanding its downstream effects on cellular signaling pathways. elifesciences.org this compound's mechanism involves the NQO1-mediated generation of reactive oxygen species, leading to DNA damage and hyperactivation of Poly (ADP-ribose) polymerase-1 (PARP-1). cancer.govnih.govnih.gov

Mass spectrometry (MS)-based proteomics provides powerful tools for assessing these events:

Target Engagement Assays: Techniques like thermal proteome profiling (TPP) and solvent proteome profiling (SPP) leverage the principle that ligand binding alters a protein's stability. elifesciences.org By treating cell lysates with a drug and then subjecting them to heat or organic solvents, researchers can use MS to identify proteins that have been stabilized or destabilized by the drug, thus confirming direct target engagement. elifesciences.org

Analysis of Downstream Effects: Quantitative proteomics can be used to measure changes in the abundance and post-translational modification of thousands of proteins following treatment with this compound. This can reveal the drug's impact on cellular processes. For example, researchers could quantify the cleavage of PARP-1 or changes in DNA damage response proteins like γ-H2AX, providing mechanistic insights into the drug's action. nih.gov

These proteomic approaches offer a direct way to observe the molecular consequences of drug action within the cell, linking target engagement to the ultimate cellular response. elifesciences.org

Proteomic MethodPrincipleApplication for this compound Research
Solvent Proteome Profiling (SPP) Ligand binding alters a protein's susceptibility to solvent-induced denaturation. elifesciences.orgConfirming direct binding of this compound's active form (beta-lapachone) to NQO1.
Quantitative Proteomics Measures changes in protein abundance or modification levels after drug treatment.Analyzing downstream effects such as PARP-1 cleavage and modulation of DNA repair pathways. nih.gov

Metabolomic Investigations of Metabolic Reprogramming

Cancer cells undergo significant metabolic reprogramming to support their rapid growth and proliferation. mdpi.com Metabolomics, the systematic study of small molecule metabolites, is used to investigate these changes and how they are affected by therapeutic agents. nih.gov The mechanism of this compound is intrinsically linked to cellular metabolism, as it induces a futile redox cycle that depletes NAD+ and ATP, leading to a "metabolic catastrophe" in cancer cells. nih.gov

Metabolomic investigations, often employing LC-MS/MS, can map the metabolic consequences of this compound treatment. nih.gov The process involves:

Metabolite Extraction: Polar metabolites are extracted from cancer cells that have been treated with this compound or a vehicle control. nih.gov

LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS to identify and quantify hundreds of different metabolites. nih.gov

Data Analysis: The resulting data is analyzed to identify metabolites and metabolic pathways that are significantly altered by the drug.

By applying this methodology, researchers can gain detailed insights into how this compound modulates cancer metabolism. nih.gov This can reveal the specific metabolic vulnerabilities exploited by the drug and may identify biomarkers of response or mechanisms of resistance related to the metabolic state of the tumor. mdpi.com

Future Research Directions and Unaddressed Questions for Arq 761 Studies

Exploration of Novel NQO1 Bioactivatable Analogs

The continued exploration of novel NQO1 bioactivatable drugs represents a significant area of future research for ARQ-761 studies mdpi.com. This compound itself is a β-lapachone analogue, and β-lapachone and its derivatives are considered a leading class of quinone-based NQO1 bioactivatable therapeutics nih.govmedkoo.comfrontiersin.org. The development of new analogs is driven by the need to overcome limitations such as the poor water solubility and narrow therapeutic window of β-lapachone, which have historically constrained its clinical application mdpi.comsci-hub.seresearchgate.net.

Research is actively pursuing modifications to the core structure of β-lapachone to enhance its properties. For instance, B-ring modified oxime derivatives of β-lapachone have demonstrated improved cytotoxicity and selectivity towards cancer cells over normal fibroblasts in preclinical models sci-hub.se. Another promising compound, deoxynyboquinone (B1670260) (DNQ), shares a similar mechanism of action with β-lapachone and has shown a 10-fold greater potency in certain in vitro human breast, prostate, and pancreatic cancer models mdpi.com. These findings underscore the potential for designing new NQO1 bioactivatable compounds with superior pharmacological profiles, including enhanced bioavailability, reduced systemic toxicity, and improved tumor-specific activity.

Identification of Predictive Biomarkers and Patient Stratification Strategies

Identifying robust predictive biomarkers and effective patient stratification strategies is paramount for maximizing the efficacy of this compound. NQO1 expression has emerged as a key determinant of response to this compound, being developed as a companion diagnostic and utilized as an integral biomarker in clinical trials nih.govresearchgate.netnih.gov.

In a Phase 1 clinical trial evaluating this compound monotherapy, NQO1 expression was identified as a primary factor influencing disease response, showing a positive trend (P=0.06) between clinical benefit and tumor NQO1 expression nih.govresearchgate.netnih.gov. Consequently, immunohistochemistry (IHC) for NQO1 expression was adopted as an enrollment biomarker, with patient enrollment restricted to those with NQO1-positive tumors, defined by an H-score of ≥200 nih.govresearchgate.netresearchgate.net.

Future research aims to further validate the NQO1:catalase ratio in patient tumors as a predictive biomarker of response across a broader spectrum of tumor types, including pancreatic, non-small cell lung, triple-negative breast, and bladder cancers nih.govresearchgate.net. Investigations will also focus on understanding how NQO1 expression changes with treatment and its relationship with other molecular biomarkers, such as KRAS mutations nih.govresearchgate.net. Beyond NQO1 expression, other factors that may limit the efficacy of β-lapachone/ARQ-761 treatment warrant further investigation frontiersin.org. Additionally, changes in NAD+-sensitive metabolic pathways following β-lapachone treatment could serve as novel biomarkers for assessing in vivo dose-responses, potentially aiding in the avoidance of toxic side effects researchgate.net.

Table 1: Key Biomarkers for this compound Response

Biomarker CategorySpecific BiomarkerRole in this compound ResponseCurrent Status & Future Direction
Enzyme Expression NQO1 Expression (IHC H-score ≥200)Principal determinant of disease response; enrichment/enrollment biomarker nih.govresearchgate.netnih.govresearchgate.netValidated in clinical trials; further validation across tumor types nih.govresearchgate.net
Enzyme Ratio NQO1:Catalase RatioHigher ratio indicates increased ROS accumulation and cell death frontiersin.orgFuture validation as a biomarker of response across multiple tumor types nih.govresearchgate.net
Molecular Markers KRASRelationship with NQO1 expression and treatment response nih.govresearchgate.netFuture investigation to understand influence on NQO1 expression and clinical benefit nih.govresearchgate.net
Metabolic Pathways NAD+-sensitive pathwaysChanges in flux could indicate in vivo dose-responses researchgate.netFuture studies to develop as biomarkers for personalized treatment researchgate.net

Elucidation of Broader Immunomodulatory Effects in Preclinical Settings

The potential broader immunomodulatory effects of this compound in preclinical settings represent an important, yet largely unaddressed, area of research. While this compound's primary mechanism involves direct tumor cell cytotoxicity via NQO1 bioactivation, its impact on the tumor microenvironment and immune system remains to be thoroughly elucidated.

The tumor microenvironment plays a critical role in cancer progression and response to therapy, with various immune cells and stromal components influencing treatment outcomes mdpi.com. Metabolic reprogramming within cancer cells, which is a target of this compound, can also influence immune responses and resistance to therapies, including immunotherapy d-nb.info. Investigating how this compound-induced metabolic changes within NQO1-positive cancer cells might affect the infiltration, activation, and function of immune cells (e.g., T-cells, macrophages, NK cells) in the tumor microenvironment is a crucial next step. Understanding whether this compound could induce immunogenic cell death or modulate immune checkpoints would provide valuable insights for potential combination strategies with immunotherapies. This area requires dedicated preclinical studies to explore the intricate interactions between this compound's cytotoxic effects and the host immune response.

Investigation of Combination Therapies with Emerging Modalities

Investigating combination therapies with emerging modalities is a significant future direction for this compound, building upon its demonstrated synergistic effects with conventional chemotherapies. Preclinical models have already shown that this compound synergizes with gemcitabine (B846) nih.gov. This synergy has been translated into a Phase 1b clinical trial combining this compound with gemcitabine and nab-paclitaxel in patients with advanced pancreatic cancer nih.govresearchgate.netd-nb.inforesearchgate.net. The mechanistic basis for these combinations is thought to involve enhanced DNA damage, pushing cells towards PARP1 hyperactivation and cell death at lower, sub-lethal doses of each agent nih.govresearchgate.net.

Beyond conventional chemotherapy, preclinical studies have indicated synergistic effects when β-lapachone is combined with PARP inhibitors, ionizing radiation, and alkylating agents frontiersin.orgnih.gov. For instance, blockade of MTHFD2, a mitochondrial enzyme involved in folate metabolism, has been shown to enhance the efficacy of β-lapachone chemotherapy when combined with ionizing radiation in head and neck squamous cell cancer models frontiersin.org. This highlights the potential for combining this compound with agents that target metabolic pathways or DNA repair mechanisms. Furthermore, targeting enzymes within NAD+-sensitive pathways could create unique NQO1-selective combinatorial therapies researchgate.net. The development of new modalities for drug delivery is also critical for enhancing the efficacy of combination treatments, particularly in challenging tumor microenvironments like pancreatic cancer, which is characterized by desmoplasia and dense stroma explorationpub.comnih.gov.

Table 2: Potential Combination Therapy Modalities with this compound

Modality TypeSpecific Agents/TargetsRationale for CombinationPreclinical/Clinical EvidenceFuture Research Implications
Chemotherapy Gemcitabine, Nab-paclitaxelEnhanced DNA damage, PARP1 hyperactivation nih.govresearchgate.netSynergistic effects in preclinical models; Phase 1b clinical trial in pancreatic cancer nih.govresearchgate.netd-nb.inforesearchgate.netOptimize dosing and schedules; explore in other tumor types.
DNA Repair Inhibitors PARP inhibitorsEnhance DNA damage and PARP1 hyperactivation nih.govSynergistic effects with β-lapachone in preclinical studies nih.govIdentify optimal PARP inhibitors and patient populations.
Radiation Therapy Ionizing RadiationInduces DNA damage; NQO1 levels can be increased by radiation frontiersin.orgSynergistic effects with β-lapachone in preclinical studies frontiersin.orgnih.govDevelop strategies for radiosensitization in NQO1-high tumors.
Metabolic Modulators MTHFD2 blockadeDisrupts NAD(P)H balance; enhances β-lapachone cytotoxicity frontiersin.orgEnhanced efficacy with β-lapachone and radiation in HNSCC models frontiersin.orgInvestigate other metabolic targets to further deplete NAD+ and ATP.

Development of Advanced Drug Delivery Systems in Preclinical Models

The development of advanced drug delivery systems (DDS) is a critical area for future research concerning this compound, primarily due to the inherent challenges associated with β-lapachone, its active component. β-lapachone suffers from poor water solubility and a narrow therapeutic window, which significantly limit its clinical applicability mdpi.comsci-hub.seresearchgate.net.

While this compound itself is formulated as a soluble prodrug, implying an initial attempt at improved delivery (e.g., through cyclodextrin (B1172386) inclusion complexes, as β-lapachone has been formulated as HPβCD-β-lap) medkoo.commdpi.com, there is a continuous demand for novel DDS to enhance its bioavailability and targeted delivery mdpi.comresearchgate.net. Emerging trends in DDS, including nanotechnology-based carriers, controlled-release formulations, and targeted delivery systems, offer promising avenues cyclodextrinnews.comthno.org.

Smart DDS, characterized by their stimuli-responsive properties, hold particular potential. These systems can increase drug targeting efficacy and simultaneously reduce off-target effects and toxicities by releasing the therapeutic agent in response to specific internal (e.g., pH, redox state, enzyme activity within the tumor microenvironment) or external triggers thno.org. For instance, the low extracellular pH and high levels of reactive oxygen species (ROS) often found in solid tumors can be exploited for targeted drug release thno.org. For pancreatic cancer, specifically, new drug delivery modalities are being investigated to overcome the significant physical barrier posed by desmoplasia and tumor stroma, which impede the transport of therapeutic agents to the tumor site explorationpub.comnih.gov. Preclinical models will be essential for evaluating the efficacy and safety of these advanced delivery systems for this compound.

Addressing Off-Target Effects and Selectivity in Preclinical Contexts

Addressing off-target effects and enhancing selectivity are crucial considerations for the continued development of this compound. The compound's primary mechanism of action relies on exploiting the unique elevation of NQO1 in solid tumors, leading to tumor-specific cell death nih.govresearchgate.net. NQO1 is significantly overexpressed in many cancers (up to 200-fold in non-small cell lung cancer, 100-fold in pancreatic cancer, and 10-fold in prostate, breast, and colorectal cancers) while being barely detectable in normal tissues, making it a selective therapeutic target mdpi.com. The futile redox cycling induced by this compound in NQO1-positive cancer cells generates high levels of reactive oxygen species (ROS) and hydrogen peroxide (H2O2), causing profound DNA damage and PARP1 hyperactivation mdpi.com. Normal tissues are largely spared due to their low NQO1 expression and higher catalase levels, which efficiently neutralize ROS mdpi.comresearchgate.net.

Despite this tumor-selective mechanism, not all patients respond to this compound treatment, suggesting that other factors may limit its efficacy frontiersin.org. Furthermore, clinical trials have identified specific toxicities, such as methemoglobinemia and hemolytic anemia, as major adverse events associated with this compound monotherapy nih.govresearchgate.netnih.govnih.gov. These toxicities, distinct from those typically seen with conventional cytotoxic agents, suggest potential systemic or off-target effects that require further investigation.

Future preclinical research needs to delve deeper into the precise mechanisms underlying these observed toxicities to understand if they are direct off-target effects or consequences of systemic NQO1 activation in specific normal tissues. The NQO1 to catalase ratio is a key determinant of this compound's activity, with a higher ratio indicating increased capacity for ROS accumulation and cell death frontiersin.org. Therefore, studies focusing on modulating this ratio in both tumor and normal tissues could enhance selectivity. Developing precursor drugs that are activated only within the tumor microenvironment could further improve the therapeutic index by minimizing systemic exposure to the active compound researchgate.net. Additionally, structural modifications to β-lapachone, such as the B-ring modified oxime derivative, have already shown promise in improving selectivity towards cancer cells over normal cells in preclinical settings sci-hub.se. A comprehensive understanding of this compound's selectivity profile and its potential off-target interactions is essential for designing safer and more effective treatment strategies.

Q & A

Q. What is the primary mechanism of action of ARQ-761 in inducing cancer cell death, and how does it relate to NQO1 activity?

this compound (β-lapachone) induces tumor-specific cell death via a "futile cycle" with NAD(P)H quinone oxidoreductase-1 (NQO1). NQO1 catalyzes the reduction of this compound, generating reactive oxygen species (ROS) through redox cycling. This process activates poly ADP ribose polymerase (PARP), leading to NAD+ depletion, ATP loss, and programmed necrosis. NQO1 overexpression in cancers (e.g., non-small cell lung cancer) enhances sensitivity to this compound .

Q. What experimental assays are recommended to evaluate this compound efficacy in preclinical models?

Key assays include:

  • Clonogenic survival assays to assess long-term cytotoxicity.
  • ROS quantification using fluorescent probes (e.g., DCFDA).
  • PARP activation analysis via immunoblotting (e.g., PARylation levels).
  • NQO1 enzymatic activity assays (e.g., dicoumarol inhibition controls). Use isogenic cell lines (NQO1+/+ vs. NQO1−/−) to confirm specificity .

Q. How does NQO1 expression level correlate with this compound sensitivity across cancer types?

NQO1 expression is a critical determinant of this compound efficacy. Tumors with NQO1:Catalytic Activity Ratio (NQO1:CAR) ≥ 2.0 show heightened sensitivity. Quantify NQO1 via immunohistochemistry or qPCR in patient-derived xenografts (PDXs) to stratify responsive models .

Advanced Research Questions

Q. What experimental controls are essential to validate this compound's specificity to NQO1-overexpressing cells?

Include:

  • Pharmacological inhibition : Co-treatment with dicoumarol (NQO1 inhibitor) to block this compound effects.
  • Genetic controls : CRISPR/Cas9-generated NQO1-knockout cell lines.
  • Negative controls : NQO1-low normal tissues (e.g., fibroblasts) to assess off-target toxicity .

Q. How can researchers resolve discrepancies in this compound efficacy across cancer cell lines or in vivo models?

Conduct meta-analysis of existing datasets to identify confounding variables (e.g., NQO1 polymorphisms, hypoxia levels). Perform methodological audits to standardize assays (e.g., ROS measurement protocols, dosing schedules). Use multivariate regression to isolate factors like glutathione levels or antioxidant capacity that may modulate response .

Q. What strategies mitigate this compound-induced metabolic stress in normal tissues during preclinical testing?

  • Tissue-specific delivery : Nanoparticle encapsulation to target tumor microenvironments.
  • Antioxidant co-administration : Temporary N-acetylcysteine (NAC) supplementation to protect normal cells.
  • Dose fractionation : Split dosing to reduce systemic toxicity while maintaining efficacy .

Q. How can researchers design studies to explore synergistic combinations of this compound with other therapies?

Use sequential dosing to exploit synthetic lethality:

  • First-line PARP inhibitors to impair DNA repair, followed by this compound to amplify ROS stress.
  • Combination with checkpoint inhibitors (e.g., anti-PD-1) to enhance immunogenic cell death. Validate synergy via Chou-Talalay combination index (CI) analysis .

Q. What methodologies address this compound resistance mechanisms in NQO1-high tumors?

  • Longitudinal RNA-seq : Identify upregulated antioxidant pathways (e.g., glutathione synthesis).
  • CRISPR screens : Pinpoint resistance genes (e.g., TXNRD1, SOD2).
  • Pharmacodynamic biomarkers : Monitor NAD+/ATP ratios in serial biopsies .

Methodological Guidance

Q. How should researchers optimize in vivo dosing schedules for this compound to balance efficacy and toxicity?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Use plasma half-life (t1/2 ≈ 2–4 hrs) to design intermittent dosing (e.g., 3x/week).
  • Toxicity endpoints : Monitor weight loss, liver enzymes (ALT/AST), and renal function (BUN/creatinine).
  • Bioluminescence imaging : Track tumor regression in orthotopic models .

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

  • Nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Kaplan-Meier survival analysis for in vivo efficacy studies, stratified by NQO1 expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.